molecular formula C14H12FNO B1606025 N-benzyl-2-fluorobenzamide CAS No. 724-37-8

N-benzyl-2-fluorobenzamide

Cat. No. B1606025
CAS RN: 724-37-8
M. Wt: 229.25 g/mol
InChI Key: UGXWQXTTYOYCCP-UHFFFAOYSA-N
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Description

N-benzyl-2-fluorobenzamide, also known as N-(2-fluorophenyl) benzamide, is a synthetic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 199.23 g/mol. This compound has been found to have various applications in the fields of medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

PET Imaging in Breast Cancer

N-Benzyl-2-fluorobenzamide derivatives have demonstrated potential as ligands for positron emission tomography (PET) imaging in breast cancer research. For instance, N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide has shown promising results in detecting breast cancer. In vivo studies on severe combined immunodeficient (SCID) mice bearing MDA-MB231 tumors indicated significant uptake of this compound in the tumors, suggesting its potential utility in breast cancer diagnosis and research (Shiue et al., 2000).

PET Imaging of σ Receptors

Another significant application is in the PET imaging of σ receptors. N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide compounds have been synthesized and shown to have high affinity and selectivity for σ receptors, particularly in the brain. These characteristics make them suitable for PET imaging of σ receptors in humans, which can be critical in neurological research and potentially in the diagnosis of neurodegenerative diseases (Shiue et al., 1997).

Fluorination Reactions in Organic Chemistry

This compound is also relevant in the field of organic chemistry, particularly in fluorination reactions. A study discussed the iron-catalyzed, fluoroamide-directed C-H fluorination, highlighting its application in the synthesis of various fluorinated organic compounds. This process is crucial for introducing fluorine atoms into organic molecules, which can significantly alter their physical and chemical properties (Groendyke, AbuSalim, & Cook, 2016).

Crystallographic Studies

This compound compounds have also been the subject of crystallographic studies. Such studies provide insights into the molecular and crystal structures of these compounds, which is fundamental in understanding their chemical properties and interactions. For instance, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including fluorobenzamides, have been reported, offering valuable data on their molecular conformation and structural characteristics (Suchetan et al., 2016).

properties

IUPAC Name

N-benzyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXWQXTTYOYCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350378
Record name N-benzyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

724-37-8
Record name N-benzyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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